Lipiferolide

Description

Historical Context and Initial Discovery of Lipiferolide

This compound was first isolated from the leaves of Liriodendron tulipifera, commonly known as the tulip tree or yellow poplar. mdpi.commedchemexpress.com Early reports on its isolation date back to studies focusing on the chemical constituents of this plant species. mdpi.com Liriodendron tulipifera has a history of traditional use, including as a substitute for Cinchona bark for antimalarial purposes. researchgate.net The isolation of this compound, a sesquiterpene lactone, from this plant has contributed to the understanding of the plant's chemical composition and potential bioactivity. mdpi.comresearchgate.net this compound has also been isolated from other species within the Magnoliaceae family, such as Liriodendron chinensis, Magnolia sirindhorniae, Michelia yunnanensis, and Michelia fuscata, as well as from the Asteraceae species Vicoa pentanema. mdpi.com

Academic Significance of this compound in Contemporary Chemical Biology

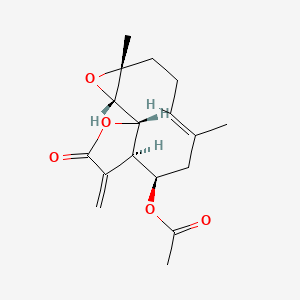

This compound holds academic significance in contemporary chemical biology as a natural product with demonstrated biological activities, serving as a subject for investigating molecular interactions and potential therapeutic applications. Chemical biology is an interdisciplinary field that applies chemical techniques and small molecules to study and manipulate biological systems. frontiersin.orgwikipedia.orgharvard.edu this compound, with its distinct chemical structure (C₁₇H₂₂O₅) medchemexpress.comnih.gov, represents a class of compounds that can interact with cellular pathways and modulate biochemical processes, such as enzyme inhibition. biosynth.com Its study contributes to the broader understanding of how natural compounds can exert biological effects at a molecular level.

Overview of Current Research Trajectories and Unanswered Questions Pertaining to this compound

Current research on this compound is exploring its various biological activities, including its antiplasmodial, antitumor, and allelopathic properties. mdpi.commedchemexpress.comresearchgate.net Studies have investigated its effectiveness against different strains of Plasmodium falciparum, the parasite responsible for malaria. researchgate.netmdpi.com Its inhibitory activity against farnesyl protein transferase (FPTase) and its effects on tumor cell growth have also been subjects of research. medchemexpress.comresearchgate.net Furthermore, this compound has been identified as an allelochemical in Liriodendron tulipifera leaves, inhibiting the growth of certain weed species, suggesting potential applications in weed management. mdpi.comresearchgate.netresearchgate.net

Despite the progress, several questions regarding this compound remain unanswered. The precise mode of action for some of its observed biological activities, particularly its allelopathic effects on plants, requires further evaluation. mdpi.com The concentration of this compound in soil and its fate in the environment when used as a natural herbicide are also areas needing more investigation. mdpi.com While its biosynthesis via the non-mevalonate pathway in the tulip tree has been indicated tandfonline.com, detailed biosynthetic pathways and potential for engineered production are areas of ongoing research in chemical biology and synthetic biology. nih.gov The full spectrum of its interactions with various biological targets and its potential as a lead compound for drug development necessitate further in-depth studies.

Detailed Research Findings:

Research has provided specific data on this compound's biological activities:

Antiplasmodial Activity: this compound has shown antiplasmodial activity against Plasmodium falciparum. Studies have reported IC₅₀ values of 1.8 µg/mL against the D10 strain and 7.5 µg/mL against the Dd2 strain. researchgate.netmdpi.com It also showed activity against Trypanosoma brucei rhodesiense with an IC₅₀ of 0.23 μM. asm.org

Cytotoxicity: this compound has demonstrated cytotoxic activity against certain human cancer cell lines. For instance, it showed cytotoxicity against human A549 cells with an IC₅₀ of 7.3 µM and against MCF7 cells with an IC₅₀ of 1.5 µM after 24 hours. medchemexpress.com It has also shown cytotoxic activity against KB cells and Hepa lclc7 cells. mdpi.comresearchgate.net

FPTase Inhibition: this compound has been identified as an inhibitor of farnesyl protein transferase (FPTase), inhibiting the enzyme activity in a dose-dependent manner. researchgate.net

Allelopathic Activity: this compound isolated from L. tulipifera leaves inhibited the growth of Lolium multiflorum and Lepidum sativum in a concentration-dependent manner. mdpi.comresearchgate.netresearchgate.net The IC₅₀ values for L. sativum hypocotyl and root growth were 0.51 mM and 0.4 mM, respectively. mdpi.com For L. multiflorum coleoptile and root growth, the IC₅₀ values were 0.61 mM and 0.47 mM, respectively. mdpi.com

Data Tables:

Here are interactive data tables summarizing some of the research findings:

| Biological Activity | Target Organism/Cell Line | IC₅₀ Value | Reference |

| Antiplasmodial Activity | P. falciparum (D10) | 1.8 µg/mL | researchgate.netmdpi.com |

| Antiplasmodial Activity | P. falciparum (Dd2) | 7.5 µg/mL | researchgate.netmdpi.com |

| Antitrypanosomal Activity | T. b. rhodesiense | 0.23 µM | asm.org |

| Cytotoxicity | A549 (human cancer) | 7.3 µM (24 hrs) | medchemexpress.com |

| Cytotoxicity | MCF7 (human cancer) | 1.5 µM (24 hrs) | medchemexpress.com |

| Allelopathic Activity | L. sativum (hypocotyl) | 0.51 mM | mdpi.com |

| Allelopathic Activity | L. sativum (root) | 0.4 mM | mdpi.com |

| Allelopathic Activity | L. multiflorum (coleoptile) | 0.61 mM | mdpi.com |

| Allelopathic Activity | L. multiflorum (root) | 0.47 mM | mdpi.com |

| Source Plant Species | This compound Yield (mg/100g dry weight) | Reference |

| Liriodendron tulipifera (fresh leaves) | 12 | mdpi.comresearchgate.net |

| Liriodendron tulipifera (fallen leaves) | 4 | mdpi.comresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H22O5 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

[(1S,2S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate |

InChI |

InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+/t12-,13-,14+,15+,17-/m1/s1 |

InChI Key |

ODYJJNFWFYUXSS-SOZNHUOKSA-N |

SMILES |

CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C |

Isomeric SMILES |

C/C/1=C\CC[C@@]2([C@@H](O2)[C@@H]3[C@@H]([C@@H](C1)OC(=O)C)C(=C)C(=O)O3)C |

Canonical SMILES |

CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C |

Synonyms |

lipiferolide |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Biosynthetic Pathways of Lipiferolide

Identification and Characterization of Lipiferolide-Producing Organisms

This compound is a naturally occurring chemical compound that has been isolated from Liriodendron tulipifera, a plant species belonging to the Magnoliaceae family. This tree is commonly known as the tulip tree, tulip poplar, or yellow poplar. Research has identified the leaves and root bark of Liriodendron tulipifera as sources of this compound, along with other sesquiterpene lactones ect-journal.kz.

Liriodendron tulipifera is native to eastern North America. Its range extends from southern New England, west through southern Ontario and Michigan, south to Louisiana, and east to north-central Florida google.comnih.gov. The species is most abundant and reaches its largest size in the Ohio River valley and on the mountain slopes of North Carolina, Tennessee, Kentucky, and West Virginia nih.gov.

The ecological niche of Liriodendron tulipifera encompasses a variety of climatic conditions due to its broad geographical distribution. The average annual rainfall in its habitat ranges from 760 to 2030 mm, with a frost-free period of 150 to 310 days google.com. It can be found at elevations from near sea level in Florida to as high as 1,364 meters in the Appalachian Mountains google.com.

This species thrives in deep, moist, well-drained, and loose-textured loamy soils google.comnih.gov. It is commonly found in rich woodlands, bluffs, low mountains, and hills researchgate.net. Liriodendron tulipifera is a shade-intolerant pioneer species that often colonizes open areas and can form nearly pure stands in old-field succession google.com. It is a fast-growing tree and is considered one of the tallest and most valuable hardwoods in its native region nih.gov.

| Geographical and Ecological Parameters of Liriodendron tulipifera | |

| Native Range | Eastern North America (Southern New England to Northern Florida, west to Louisiana) google.comnih.gov |

| Optimal Growth Regions | Ohio River Valley, Appalachian Mountains (North Carolina, Tennessee, Kentucky, West Virginia) nih.gov |

| Elevation Range | Sea level to approximately 1,370 meters (4,500 feet) google.comnih.gov |

| Climate | Varied; Average annual rainfall of 760-2030 mm google.com |

| Soil Preference | Moderately moist, well-drained, loose-textured loams google.comnih.gov |

| Ecological Role | Shade-intolerant pioneer species google.com |

Phytochemical investigations of Liriodendron tulipifera have revealed a diverse array of secondary metabolites, including a significant number of sesquiterpene lactones. This compound is a prominent member of this class of compounds found in the plant. Other sesquiterpene lactones that have been identified in Liriodendron tulipifera include laurenobiolide, tulipinolide, epi-tulipinolide, costunolide, peroxyferolide, α- and β-liriodenolide, epitulipinolide diepoxide, dihydrochrysanolide, β-cyclothis compound, and 11,13-dehydrolanuginolide.

In addition to sesquiterpene lactones, the phytochemical profile of Liriodendron tulipifera includes aporphine alkaloids such as asimilobine, norushinsunine, norglaucine, liriodenine, anonaine, and oxoglaucine, as well as the N-acetylnoraporphine alkaloid tuliferoline. Phenylpropanoids like lirioresinol B dimethylether, β-O-dilignol, and eudesmin, and a lignan named liriolignal have also been isolated from the seeds of this plant.

The concentration of these compounds can vary in different parts of the plant. For instance, laurenobiolide has been found to be most abundant in the twigs, with lower amounts detected in the leaves and none in the trunk bark. Similarly, this compound has been isolated from the leaves, while another sesquiterpene lactone, γ-liriodenolide, has been found in the root bark ect-journal.kz.

| Major Phytochemicals in Liriodendron tulipifera | |

| Sesquiterpene Lactones | This compound, Laurenobiolide, Tulipinolide, Epi-tulipinolide, Costunolide, Peroxyferolide, α- and β-Liriodenolide, Epitulipinolide diepoxide |

| Aporphine Alkaloids | Asimilobine, Norushinsunine, Norglaucine, Liriodenine, Anonaine, Oxoglaucine |

| Other Alkaloids | Tuliferoline (N-acetylnoraporphine) |

| Phenylpropanoids & Lignans | Lirioresinol B dimethylether, β-O-dilignol, Eudesmin, Liriolignal |

Advanced Methodologies for this compound Isolation and Purification

The isolation and purification of this compound and other sesquiterpene lactones from Liriodendron tulipifera involve a multi-step process that includes extraction, chromatographic separation, and refinement.

The initial step in isolating this compound is the extraction from the plant material, typically the leaves or twigs of Liriodendron tulipifera. Methanol is a commonly used solvent for this purpose. The plant material is extracted with methanol, and the resulting solution is then concentrated under reduced pressure. The crude extract can then be further processed, for example, by applying it to a C18 solid-phase extraction (SPE) cartridge and eluting with methanol to remove more polar impurities.

Following extraction, chromatographic techniques are employed for the separation and purification of this compound. High-performance liquid chromatography (HPLC) is a key method used in this process. A common approach involves reversed-phase HPLC, often using a C18 or a phenyl-hexyl column.

A gradient or isocratic elution with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of formic acid, is used to separate the different compounds in the extract. For instance, a phenyl-hexyl column with an isocratic mobile phase of 65% water and 35% acetonitrile, both containing 0.1% formic acid, has been successfully used to isolate this compound, along with epoxylaurenobiolide and 11,13-dehydrolanuginolide. The fractions containing the desired compounds are collected for further refinement.

| Chromatographic Parameters for this compound Separation | |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase (Column) | Phenyl-hexyl or C18 |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |

| Elution Mode | Isocratic or Gradient |

After chromatographic purification, the fractions containing this compound are often subjected to further refinement processes to obtain the pure compound. One common method for the final purification of solid compounds is crystallization. For sesquiterpene lactones, crystallization can be induced by cooling a concentrated solution of the compound. For example, a suspension of the compound can be cooled to 0-5 °C in a crystallizer for a period of time, such as two days, to allow for the formation of crystals. The resulting crystals are then filtered, washed with a cold solvent like petrol, and dried.

The purified this compound is then typically characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR, as well as 2D NMR experiments like HSQC, TOCSY, and NOESY) and high-resolution mass spectrometry to confirm its structure and purity.

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of this compound, like other sesquiterpene lactones, is a multi-step process involving a series of enzymatic reactions that transform simple precursor molecules into a complex final structure. Scientific inquiry has begun to piece together this intricate puzzle, revealing a pathway rooted in the fundamental processes of terpenoid synthesis.

Identification of Precursors and Intermediates in this compound Biosynthesis

The journey to constructing this compound begins with the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In higher plants, two distinct pathways can produce these five-carbon building blocks: the mevalonate (MVA) pathway, which operates in the cytosol, and the non-mevalonate or methylerythritol phosphate (MEP) pathway, located in the plastids. Research has indicated that the biosynthesis of sesquiterpenes, the class of terpenoids to which this compound belongs, primarily utilizes precursors from the cytosolic MVA pathway.

The direct precursor to the C15 skeleton of this compound is farnesyl pyrophosphate (FPP) . FPP is formed through the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase.

The crucial intermediate that defines the characteristic germacrane skeleton of this compound is (+)-germacrene A . Recent studies on the closely related Liriodendron chinense have identified a highly productive germacrene A synthase (LcTPS3), confirming that this compound is a derivative of germacrene A. nih.gov This pivotal step involves the cyclization of the linear FPP molecule into the ten-membered ring structure of germacrene A. The presence of costunolide, another germacrane sesquiterpene lactone, in Liriodendron tulipifera further supports the role of a germacrene A intermediate in the biosynthesis of this class of compounds within this species. researchgate.net

While the steps from FPP to germacrene A are reasonably well-established, the specific intermediates that lie between germacrene A and this compound have yet to be definitively identified. It is hypothesized that a series of oxidative modifications to the germacrene A scaffold are necessary to introduce the lactone ring and other functional groups characteristic of this compound.

Table 1: Known Precursors and Key Intermediates in the Proposed this compound Biosynthetic Pathway

| Compound | Role | Pathway |

| Isopentenyl Pyrophosphate (IPP) | C5 Building Block | Mevalonate (MVA) Pathway |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 Building Block | Mevalonate (MVA) Pathway |

| Farnesyl Pyrophosphate (FPP) | C15 Precursor | Terpenoid Backbone Biosynthesis |

| (+)-Germacrene A | C15 Intermediate | Sesquiterpene Lactone Biosynthesis |

Enzymatic Mechanisms and Key Enzymes Involved in this compound Formation

The conversion of the initial precursors into the final structure of this compound is orchestrated by a dedicated cast of enzymes. While the specific enzymes for each step in the this compound pathway are still under investigation, the well-characterized biosynthesis of similar sesquiterpene lactones, such as costunolide, provides a strong predictive framework.

The key enzyme classes implicated in this process are:

Sesquiterpene Synthases (TPS): These enzymes catalyze the crucial first committed step in sesquiterpene biosynthesis: the cyclization of FPP. In the case of this compound, a germacrene A synthase (GAS) is responsible for forming the (+)-germacrene A intermediate. Research on Liriodendron chinense has successfully characterized a highly active GAS, LcTPS3, providing a strong candidate for a homologous enzyme in Liriodendron tulipifera. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of enzymes is responsible for the extensive oxidative modifications that follow the initial cyclization. In the context of sesquiterpene lactone biosynthesis, specific CYPs are known to be involved in:

Germacrene A Oxidase (GAO): This enzyme hydroxylates the isopropenyl side chain of germacrene A, a critical step leading to the formation of the lactone ring.

Costunolide Synthase (COS): This CYP catalyzes a further oxidation step to form the γ-lactone ring characteristic of many sesquiterpene lactones. Given the presence of costunolide in L. tulipifera, it is highly probable that a COS-like enzyme is active in this plant. researchgate.net

Other Hydroxylases and Modifying Enzymes: Additional CYPs and other enzyme classes are likely required to introduce the specific functional groups and stereochemistry found in this compound, distinguishing it from other germacrane lactones.

Table 2: Putative Key Enzymes in the this compound Biosynthetic Pathway

| Enzyme Class | Specific Enzyme (Putative) | Reaction Catalyzed |

| Sesquiterpene Synthase | Germacrene A Synthase (GAS) | Farnesyl Pyrophosphate → (+)-Germacrene A |

| Cytochrome P450 Monooxygenase | Germacrene A Oxidase (GAO) | Oxidation of Germacrene A |

| Cytochrome P450 Monooxygenase | Costunolide Synthase (COS)-like enzyme | Formation of the γ-lactone ring |

| Cytochrome P450 Monooxygenases | Other specific hydroxylases | Further modifications of the sesquiterpene scaffold |

Genetic and Genomic Approaches to this compound Pathway Research

The advent of high-throughput sequencing technologies has revolutionized the study of plant secondary metabolism. Transcriptome analysis, which provides a snapshot of all the genes being expressed in a particular tissue at a specific time, has been a particularly powerful tool for identifying candidate genes involved in biosynthetic pathways.

Several transcriptomic studies have been conducted on Liriodendron tulipifera, providing a valuable resource for gene discovery. nih.govresearchgate.netfao.org These studies have identified a large number of terpene synthase (TPS) genes, including LtuTPS32, which is expressed in the floral organs. nih.gov While the specific function of LtuTPS32 has not been fully elucidated in relation to this compound, its identification highlights the active terpenoid biosynthesis occurring in this plant.

By comparing the transcriptomes of different tissues or plants with varying levels of this compound production, researchers can identify genes whose expression patterns correlate with the accumulation of the compound. This co-expression analysis can pinpoint candidate genes encoding the sesquiterpene synthases, cytochrome P450s, and other enzymes involved in the pathway. For instance, identifying L. tulipifera genes that are homologous to the known germacrene A synthase from L. chinense (LcTPS3) and to characterized GAO and COS enzymes from other species is a promising strategy for isolating the specific genes of the this compound pathway.

Once candidate genes are identified, their function can be confirmed through heterologous expression in microbial systems (like yeast or E. coli) or through transient expression in plants like Nicotiana benthamiana. This involves introducing the candidate gene into the host organism and then analyzing the resulting metabolites to see if the expected intermediate or final product is synthesized.

Regulation of this compound Biosynthesis in Producing Organisms

The production of secondary metabolites like this compound is tightly regulated within the plant, often in response to developmental cues or environmental stresses. This regulation occurs primarily at the level of gene transcription, where the expression of the biosynthetic genes is controlled by a complex network of transcription factors (TFs) .

While specific regulatory mechanisms for this compound biosynthesis have not yet been elucidated, studies on other terpenoid pathways in plants provide a general model. Several families of transcription factors are known to play key roles in regulating terpenoid biosynthesis, including:

AP2/ERF (APETALA2/Ethylene Responsive Factor) family

bHLH (basic Helix-Loop-Helix) family

MYB (myeloblastosis) family

WRKY family

These transcription factors can act as activators or repressors, binding to specific recognition sites in the promoter regions of the biosynthetic genes and thereby switching them on or off. The expression of these regulatory genes themselves can be influenced by various internal signals (e.g., hormones like jasmonic acid) and external stimuli (e.g., herbivory or pathogen attack), allowing the plant to modulate the production of defensive compounds like this compound as needed.

Transcriptome data from Liriodendron tulipifera can be mined to identify transcription factors that are co-expressed with the putative this compound biosynthetic genes. nih.gov This approach can reveal candidate regulatory genes that can then be functionally characterized to understand their role in controlling the flow of metabolites through the this compound pathway.

Chemical Synthesis and Structural Modification of Lipiferolide and Its Analogues

Total Synthesis Strategies for Lipiferolide

The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available starting materials. For a molecule with the structural complexity of this compound, this requires the development of a robust and efficient synthetic strategy.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves deconstructing the target molecule into simpler precursor structures, known as synthons, until readily available starting materials are reached. wikipedia.orgamazonaws.com This process is guided by identifying strategic bond disconnections that correspond to reliable chemical reactions. amazonaws.com

For a complex polycyclic molecule, the analysis often begins by simplifying the structure by disconnecting bonds within the most complex ring systems to achieve a significant reduction in structural complexity. researchgate.net In the context of the this compound skeleton, a hypothetical retrosynthetic analysis would likely target the key structural features, such as the butenolide ring and any stereocenters.

A general retrosynthetic strategy for a butenolide-containing natural product might involve the following key disconnections:

Formation of the butenolide ring: This is a critical step, and various methods exist for the synthesis of substituted butenolides. nih.govacs.org One approach involves the intramolecular cyclization of a precursor containing both a hydroxyl group and a suitable carboxylic acid derivative or its equivalent. organic-chemistry.org

Carbon-carbon bond formations: The construction of the carbon skeleton would rely on a series of strategic carbon-carbon bond-forming reactions to assemble the different fragments of the molecule.

Introduction of stereocenters: The stereochemistry of the molecule would be carefully controlled at each step through stereoselective reactions.

This systematic deconstruction allows for the identification of potential synthetic routes and highlights the key chemical transformations required for the successful total synthesis.

Many biologically active natural products are chiral, and their biological activity is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance. mdpi.com Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. eurekaselect.com

Several strategies can be employed to achieve stereocontrol in the synthesis of complex molecules:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or sugars, and incorporates their existing stereocenters into the target molecule. eurekaselect.com

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. eurekaselect.com

Asymmetric Catalysis: This method uses a chiral catalyst to favor the formation of one enantiomer over the other. This is often a highly efficient method as a small amount of the catalyst can be used to produce a large amount of the desired product. eurekaselect.comnih.gov

For the synthesis of a molecule like this compound, a combination of these approaches would likely be necessary to control the absolute and relative stereochemistry of all chiral centers within the molecule. For instance, a stereoselective reduction could be used to set a key alcohol stereocenter, or an asymmetric aldol (B89426) reaction could be employed to create a new carbon-carbon bond with high stereocontrol.

Modern synthetic chemistry is increasingly turning to biocatalysis and bio-inspired approaches to improve the efficiency and sustainability of chemical synthesis. nih.gov

Chemoenzymatic synthesis combines traditional chemical reactions with enzymatic transformations. nih.gov Enzymes are highly selective catalysts that can perform complex chemical transformations under mild reaction conditions with high enantio- and regioselectivity. nih.gov This approach can be particularly useful for the late-stage functionalization of complex molecules, where chemical methods may lack selectivity. nih.govrochester.edu For example, a chemoenzymatic strategy could be envisioned for the synthesis of this compound analogues where an enzyme is used to selectively hydroxylate a specific position on the molecule, which can then be further modified chemically. nih.gov

Bio-inspired synthesis seeks to mimic the way that natural products are synthesized in nature. rsc.org This can involve, for example, using a cascade of reactions where multiple bonds are formed in a single step, mimicking the efficiency of biosynthetic pathways. Such an approach can significantly shorten the number of steps required for a total synthesis.

Rational Design and Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of a natural product is a key strategy in medicinal chemistry to improve its properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov

Semisynthesis is a process that starts with a natural product that is isolated from a natural source, and then modifies it chemically to produce new compounds. nih.gov This approach can be more efficient than total synthesis, especially for complex molecules that are readily available from nature.

If this compound were available in sufficient quantities from a natural source, semisynthetic modifications could be carried out by targeting its reactive functional groups. For example, hydroxyl groups could be acylated, alkylated, or converted to other functional groups to explore the effect of these modifications on biological activity. nih.gov This approach has been successfully used to generate libraries of analogues for other complex natural products. nih.gov

Table 1: Potential Semisynthetic Modifications

| Functional Group Targeted | Potential Reactions | Resulting Derivative |

|---|---|---|

| Hydroxyl (-OH) | Acylation (e.g., with an acid chloride) | Ester |

| Hydroxyl (-OH) | Alkylation (e.g., with an alkyl halide) | Ether |

| Carbonyl (C=O) | Reduction | Alcohol |

Natural products often serve as inspiration for the design of new molecular scaffolds for drug discovery. nih.gov The core structure of this compound could be used as a starting point for the design and synthesis of new classes of compounds with potentially novel biological activities.

This can involve:

Scaffold Hopping: Replacing the core scaffold of the natural product with a different, but structurally related, scaffold.

Simplification: Creating simplified analogues that retain the key pharmacophoric features of the natural product but are easier to synthesize.

Diversification: Using the natural product scaffold as a template for the creation of a combinatorial library of related compounds. nih.gov

By exploring the chemical space around the this compound structure, it may be possible to identify new compounds with improved therapeutic potential.

Mechanistic Investigations of Lipiferolide in in Vitro and Cellular Models

Elucidation of Molecular Targets and Binding Interactions of Lipiferolide

Understanding the specific molecules that this compound interacts with is crucial for deciphering its biological effects. Research has focused on identifying these targets and characterizing the nature of their binding interactions.

Target Identification Methodologies for this compound (e.g., Proteomics, Affinity-Based Methods)

While specific detailed methodologies like comprehensive proteomics or affinity-based pull-down assays solely for this compound are not extensively detailed in the provided search results, the identification of Farnesyl Protein Transferase (FPTase) as a molecular target was achieved through bioassay-guided fractionation of Liriodendron tulipifera extracts. This approach involves isolating compounds based on their biological activity and then identifying the structure of the active molecule. researchgate.netchemfaces.comnih.gov The search results indicate that this compound was isolated as an inhibitor of FPTase through this method. researchgate.netchemfaces.comnih.gov The broader context of target identification for terpenoid lactones suggests that identifying specific molecular targets can be challenging due to their interference with various processes and potential interactions with molecules like GABA/glycine sensitive receptors. mdpi.com

Ligand-Receptor Interaction Studies of this compound (e.g., Enzyme Inhibition Kinetics)

This compound has been shown to act as an inhibitor of Farnesyl Protein Transferase (FPTase). Studies have demonstrated that this compound inhibits FPTase activity in a dose-dependent manner. researchgate.netchemfaces.comnih.govtargetmol.com This indicates a direct interaction with the enzyme that reduces its catalytic activity. While detailed enzyme inhibition kinetics (like determination of Ki values or analysis of inhibition type) for this compound's interaction with FPTase are not explicitly provided in the snippets, the consistent reporting of dose-dependent inhibition strongly suggests a specific ligand-receptor (inhibitor-enzyme) interaction. researchgate.netchemfaces.comnih.govtargetmol.com FPTase is an enzyme involved in the post-translational modification of proteins, such as Ras, by attaching a farnesyl group. researchgate.net Inhibition of FPTase can impact downstream signaling pathways and cellular processes.

Cellular Pathway Modulation by this compound

Beyond direct molecular interactions, this compound influences various cellular pathways, affecting critical processes like cell cycle progression and programmed cell death.

Influence of this compound on Cell Cycle Progression in Cellular Models

Research indicates that extracts containing sesquiterpene lactones, including potentially this compound, can influence cell cycle progression. One study on a dichloromethane (B109758) fraction from Liriodendron tulipifera demonstrated the induction of G2/M arrest in human colon tumor HT-29 cells. academicjournals.org While this study examined a fraction rather than isolated this compound, it suggests that compounds within this extract, such as this compound, may contribute to cell cycle dysregulation in cancer cells. The cell cycle is a tightly regulated process with distinct phases (G1, S, G2, and M) that ensure proper cell division. bionumbers.orgkhanacademy.org Arrest at specific checkpoints, like G2/M, can prevent uncontrolled proliferation of damaged or cancerous cells. academicjournals.orgkhanacademy.org

Induction of Programmed Cell Death Mechanisms by this compound (e.g., Apoptosis, Autophagy)

This compound has been reported to exhibit cytotoxic activity against several tumor cells, including KB cells. researchgate.netchemfaces.com Furthermore, studies on extracts containing sesquiterpene lactones from Liriodendron tulipifera, including a component referred to as CD-200 which is rich in sesquiterpene lactones, have demonstrated the induction of apoptosis in chronic myelogenous leukemia (CML) cells. researchgate.netspandidos-publications.comresearchgate.net This induction of apoptosis was evidenced by an increase in the sub-G1 phase, increased expression of cleaved PARP and caspase-3, and an increase in TUNEL-positive apoptotic cells. researchgate.netspandidos-publications.comresearchgate.net Additionally, CD-200 induced apoptosis with a loss of mitochondrial membrane potential and decreased expression of Mcl-1 and survivin. researchgate.netspandidos-publications.comresearchgate.net While these findings are primarily associated with a sesquiterpene lactone-rich extract, this compound's presence and reported cytotoxic activity suggest its potential role in mediating these apoptotic effects. researchgate.netchemfaces.comspandidos-publications.comresearchgate.net

Modulation of Specific Signal Transduction Pathways by this compound (e.g., Bcr-Abl, FPTase)

A key signal transduction pathway modulated by this compound is the FPTase pathway, as this compound acts as an inhibitor of this enzyme. researchgate.netchemfaces.comnih.govtargetmol.com Inhibition of FPTase can impact the farnesylation of proteins like Ras, which are involved in various downstream signaling cascades regulating cell growth and proliferation. researchgate.net

Furthermore, studies investigating the effects of CD-200, a sesquiterpene lactone-rich extract from Liriodendron tulipifera that includes this compound, have shown strong inhibition of Bcr-Abl signaling pathways in CML cells, including those with Imatinib resistance (BaF3/T315I cells). researchgate.netspandidos-publications.comresearchgate.net CD-200 significantly inhibited the phosphorylation of Bcr-Abl (Tyr177) and its downstream targets, Crkl (Tyr207) and Stat5 (Tyr694), in a dose-dependent manner. researchgate.netspandidos-publications.comresearchgate.net This modulation of the Bcr-Abl pathway is particularly relevant in the context of chronic myelogenous leukemia, where the constitutively active Bcr-Abl tyrosine kinase drives uncontrolled cell proliferation and survival. researchgate.netspandidos-publications.comgoogle.com

Based on the search results, here is a summary of some research findings related to this compound and Liriodendron tulipifera extracts:

| Compound/Extract | Target/Effect | Model System | Key Finding | Source Index |

| This compound | Farnesyl Protein Transferase (FPTase) Inhibition | In vitro enzyme assay | Inhibits FPTase activity in a dose-dependent manner. | researchgate.netchemfaces.comnih.govtargetmol.com |

| This compound | Cytotoxicity | KB cells, Tumor cells | Shows cell growth inhibitory activity. | researchgate.netchemfaces.comtargetmol.com |

| Dichloromethane fraction of L. tulipifera | Cell Cycle Arrest (G2/M) | Human colon tumor HT-29 cells | Induces G2/M arrest. | academicjournals.org |

| CD-200 (Sesquiterpene lactone-rich extract) | Apoptosis Induction | BaF3/WT and BaF3/T315I CML cells | Induces apoptosis (increased sub-G1, cleaved PARP, caspase-3; loss of mitochondrial potential). | researchgate.netspandidos-publications.comresearchgate.net |

| CD-200 (Sesquiterpene lactone-rich extract) | Bcr-Abl Signaling Pathway Inhibition | BaF3/WT and BaF3/T315I CML cells | Strongly inhibits phosphorylation of Bcr-Abl, Crkl, and Stat5. | researchgate.netspandidos-publications.comresearchgate.net |

Investigation of this compound's Effects on Cellular Metabolism

Research indicates that sesquiterpenoids, a class of compounds that includes this compound, can influence cellular metabolism, particularly glucose and lipid metabolism. Some sesquiterpenoids have shown the capacity to stimulate glucose uptake, repress glucose production, or improve lipid metabolism. researchgate.net Studies on Liriodendron tulipifera extracts, from which this compound is isolated, have also explored their impact on lipid accumulation in adipocytes. For instance, an ethyl acetate (B1210297) fraction from L. tulipifera leaves inhibited lipid accumulation in 3T3-L1 adipocytes in a dose-dependent manner and decreased the expression of key adipogenic markers like PPARγ and C/EBPα. researchgate.net While these studies highlight the metabolic effects of sesquiterpenoids and L. tulipifera extracts, direct, detailed investigations specifically on this compound's effects on various cellular metabolic pathways like glycolysis, oxidative phosphorylation, or fatty acid oxidation are not extensively detailed in the provided search results. However, it is known that this compound is biosynthesized via the non-mevalonate pathway in the tulip tree. nih.govoup.com

Structure-Activity Relationship (SAR) Studies for this compound Analogues in Relation to Biological Interactions

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of compounds with their biological activities. For this compound and its analogues, SAR studies would involve examining how modifications to the this compound structure affect its interactions with biological targets and its cellular activities. While comprehensive SAR studies specifically on this compound analogues are not detailed in the provided results, the concept of SAR is fundamental in the study of natural products and their derivatives to understand the molecular basis of their bioactivity. researchgate.netrsc.orgmesamalaria.org

This compound has been reported to inhibit farnesyl protein transferase (FPTase). researchgate.netjci.orgjst.go.jpmedchemexpress.com FPTase plays a crucial role in cell cycle progression and is considered a target for anticancer agents. researchgate.net The inhibition of FPTase by this compound suggests a specific molecular interaction. SAR studies would investigate which parts of the this compound molecule are essential for this inhibitory activity and how structural variations influence the potency and selectivity of FPTase inhibition. Although the precise structural features of this compound responsible for FPTase binding and inhibition are not explicitly described in the search results, the identification of FPTase as a molecular target provides a basis for such investigations.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact the biological activity of compounds. uou.ac.innih.govslideshare.netsolubilityofthings.combiyokimya.vet Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit different pharmacological activities, potency, and pharmacokinetic profiles due to their differential interactions with chiral biological systems like enzymes and receptors. nih.govsolubilityofthings.combiyokimya.vet For compounds with chiral centers, like this compound, the specific stereochemical configuration is crucial for its biological interactions. nih.govcnjournals.comresearchgate.net While the provided search results acknowledge the importance of stereochemistry in biological systems and mention the absolute stereochemistry of some related compounds cnjournals.comresearchgate.net, detailed studies specifically investigating the impact of different stereoisomers of this compound on its cellular activities are not present. However, the reported structure of this compound includes defined stereocenters nih.gov, implying that its specific 3D structure is relevant to its observed biological effects, such as antiplasmodial and antitumor activities. researchgate.netmedchemexpress.commedchemexpress.com

High-Throughput Screening Approaches for this compound Research in In Vitro Systems

High-throughput screening (HTS) is a method used to rapidly test a large number of compounds for a specific biological activity. nih.gov HTS approaches are valuable in drug discovery and can be applied to screen natural product libraries or compound collections for desired effects in in vitro systems. While the provided search results mention screening plant extracts and isolated compounds for various activities, including antiplasmodial and cytotoxic effects researchgate.netresearchgate.netwho.intacs.orgresearchgate.net, explicit details of high-throughput screening specifically for this compound or its effects are not extensively described. However, the identification of this compound's antiplasmodial activity with a reported IC50 value medchemexpress.commedchemexpress.comresearchgate.netacs.orgresearchgate.net suggests that it has been evaluated in biological assays, which could potentially be adapted for HTS platforms to identify more potent analogues or to screen for other activities. The use of in vitro assays to determine the anti-proliferative activity of L. tulipifera extracts and isolated compounds against tumor cell lines, such as the MTT assay, represents a step towards higher-throughput evaluation of biological effects. jst.go.jpwho.int

Advanced Analytical and Computational Methodologies in Lipiferolide Research

Spectroscopic Techniques for Lipiferolide Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in the identification and characterization of organic compounds like this compound. They provide unique fingerprints that can be used to confirm the presence and structure of the molecule, as well as to assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used in this compound research to assign hydrogen and carbon atoms within the molecule based on their chemical environments. mdpi.comnih.govtandfonline.commdpi.comacs.org Analysis of coupling constants and signal multiplicities in ¹H NMR spectra provides information about the connectivity of atoms. mdpi.com ¹³C NMR, often coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in identifying the types of carbon atoms (methyl, methylene, methine, quaternary). core.ac.uk Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for establishing through-bond and through-space correlations between nuclei, allowing for the complete assignment of signals and confirmation of the molecular skeleton and stereochemistry of this compound. mdpi.comacs.orgcore.ac.ukacs.org For instance, ¹H-NMR spectra of this compound have shown characteristic signals that aid in its identification and structural confirmation. mdpi.comtandfonline.com

Mass Spectrometry (MS) Applications in this compound Research (e.g., HRMS, LC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is essential for confirming its molecular formula and gaining insights into its structural subunits. High-Resolution Mass Spectrometry (HRMS) is particularly useful for determining the exact mass of the molecule, allowing for the precise determination of its elemental composition. acs.org LC-MS (Liquid Chromatography-Mass Spectrometry) couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is widely used for the analysis of complex extracts containing this compound, enabling its detection and identification even in the presence of numerous other compounds. acs.org LC-MS/MS, which involves tandem mass spectrometry, provides further structural information by fragmenting the this compound molecule and analyzing the resulting ions. acs.org This fragmentation pattern can be compared to spectral databases or used to deduce structural features.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule based on the absorption of infrared radiation at specific wavelengths. Characteristic absorption bands for carbonyl groups (from the lactone ring and acetate), hydroxyl groups, and double bonds are expected in the IR spectrum of this compound. mdpi.comcore.ac.ukacs.org UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly conjugated systems. The UV-Vis spectrum of this compound can show absorption maxima that are characteristic of its chromophores, such as α,β-unsaturated carbonyl systems present in sesquiterpene lactones. mdpi.comcore.ac.ukcjnmcpu.com These spectroscopic data complement the information obtained from NMR and MS, contributing to a comprehensive structural characterization.

Advanced Chromatographic Techniques for this compound Quantification and Characterization

Chromatographic techniques are indispensable for the isolation, purification, quantification, and characterization of this compound from natural sources or reaction mixtures. They allow for the separation of this compound from co-occurring compounds based on differences in their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC is a widely used technique for the separation and analysis of non-volatile and semi-volatile compounds like this compound. mdpi.comasm.orgtandfonline.comacs.orgjst.go.jplmaleidykla.lt Various stationary phases (e.g., reversed-phase C18) and mobile phase gradients (e.g., methanol-water or acetonitrile-water mixtures) can be employed to achieve optimal separation. jst.go.jplmaleidykla.lt HPLC is used for both analytical purposes (qualitative and quantitative analysis) and preparative purposes (isolation and purification of this compound in larger quantities). tandfonline.comjst.go.jp UV detectors are commonly used in conjunction with HPLC to monitor the elution of this compound based on its UV absorption. tandfonline.comjst.go.jp UPLC is a more recent evolution of HPLC that uses smaller particle sizes and higher pressures, offering improved resolution, speed, and sensitivity compared to conventional HPLC. UPLC coupled with MS detection (UPLC-MS) is a powerful tool for the comprehensive analysis of complex samples containing this compound. researchgate.net HPLC has been used in the bioassay-guided purification process of this compound from plant extracts. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

While this compound is a relatively non-volatile sesquiterpene lactone, GC-MS is typically applied to the analysis of more volatile compounds. However, in the context of analyzing complex extracts from natural sources, GC-MS might be used to profile the more volatile components, which could provide complementary information about the composition of the source material from which this compound is isolated. researchgate.netmdpi.com Direct analysis of this compound itself by GC-MS would likely require derivatization to increase its volatility, which is not commonly reported in the provided search results focused on this compound characterization. GC-MS is primarily mentioned in the context of analyzing volatile compounds in plant extracts where this compound is also found. researchgate.netmdpi.com

Hyphenated Analytical Techniques (e.g., LC-MS-NMR)

Hyphenated analytical techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing comprehensive data from complex mixtures. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are particularly valuable in natural product research for the separation and structural elucidation of compounds like this compound directly from crude extracts. nih.govacs.orgrjpn.orgmespharmacy.orgasdlib.orgmdpi.comuba.arresearchgate.netsci-hub.se

LC-MS allows for the separation of components in a mixture by liquid chromatography, followed by their detection and identification based on their mass-to-charge ratio using mass spectrometry. asdlib.org This provides information on the molecular weight and fragmentation pattern of the separated compounds, aiding in their tentative identification. LC-NMR couples liquid chromatography with nuclear magnetic resonance spectroscopy, enabling the acquisition of NMR spectra of eluting compounds. nih.govresearchgate.netsci-hub.se NMR spectroscopy provides detailed structural information based on the magnetic properties of atomic nuclei within the molecule. nih.gov The combination of LC-MS and LC-NMR offers complementary data, where LC-MS provides molecular weight information and LC-NMR offers detailed structural insights, making it a powerful tool for the analysis of complex natural product extracts without the need for extensive purification. nih.govmdpi.com

For instance, LC-MS has been used for the qualitative and quantitative analysis of sesquiterpene lactones in plant extracts. researchgate.netnih.gov The structures of isolated sesquiterpene lactones have been elucidated using extensive 1D and 2D NMR spectroscopy in combination with High-Resolution Mass Spectrometry (HRMS). nih.gov The integration of LC-MS and NMR has been demonstrated to provide complementary information for in-depth characterization of plant metabolomes, allowing for the identification of both specialized and primary metabolites. mdpi.com

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling techniques play a crucial role in understanding the behavior of this compound at the molecular level, predicting its interactions with biological targets, and guiding the design of potential derivatives. nih.govapple.com

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a molecule (ligand) when bound to a receptor (e.g., a protein) and to estimate the strength of the binding affinity. biotechrep.ir In the context of this compound research, molecular docking studies can be employed to investigate how this compound interacts with specific biological targets, such as enzymes or receptors, that are implicated in the biological activities observed for this compound. acs.orgresearchgate.netacs.org This can help to elucidate the potential mechanisms of action and identify key residues involved in the binding interface. For example, molecular docking has been used in studies involving sesquiterpene lactones to understand their interactions with target proteins. researchgate.netacs.org

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. nih.govwikipedia.org By simulating the dynamic behavior of this compound in complex with its target, MD simulations can provide insights into the stability of the complex, the conformational changes of both the ligand and the receptor upon binding, and the nature of the interactions over a period of time. nih.govwikipedia.orgnih.govmdpi.com This dynamic perspective complements the static snapshot provided by molecular docking and can offer a more realistic representation of the binding process and the stability of the resulting complex. MD simulations have been applied to study the interactions of various molecules with biological targets, providing detailed information about the binding process and stability. acs.orgnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a relationship between the chemical structure of a series of compounds and their biological activity. asm.orgasm.orgcnjournals.com By analyzing the structural features of this compound and its derivatives and correlating them with their observed biological activities, QSAR models can be developed to predict the activity of new, untested compounds. asm.orgasm.org This can significantly reduce the need for extensive experimental testing and guide the synthesis of derivatives with improved potency or desired properties. QSAR studies have been performed on sesquiterpene lactones to understand the structural properties responsible for their bioactivity and to predict the activities of virtual libraries of compounds. asm.orgasm.orgcnjournals.com

Challenges and Future Directions in Lipiferolide Research

Overcoming Methodological Hurdles in Lipiferolide Biosynthetic Pathway Engineering

Understanding and engineering the biosynthetic pathway of this compound presents significant methodological hurdles. Plant metabolic pathways are often intricate, involving multiple enzymes and regulatory elements that can be species- and tissue-specific, as well as temporally and spatially regulated. nih.gov While increasing metabolite production in the native plant is a promising strategy, the source plants, such as Liriodendron tulipifera, can be exotic and challenging for genetic manipulation. nih.gov

Effective pathway engineering requires comprehensive knowledge of the genes and enzymes involved, as well as the precursor, intermediate, branching, and final metabolites. nih.gov A thorough elucidation of the biosynthetic pathway is thus closely linked to successful metabolic engineering in host or model systems. nih.gov Challenges in engineering complex multi-gene pathways in plants include the need for deep knowledge of the pathways, the potential toxicity of intermediates to plant cells, and the activity of endogenous enzymes that can divert intermediates away from the target metabolites. nih.gov

Alternative strategies, such as pathway engineering in heterologous systems like microbes (e.g., bacteria and fungi) or cell-free systems, can be employed to achieve sufficient levels of target metabolites, especially when natural abundance is limited or chemical synthesis is difficult. nih.gov However, even in heterologous systems, challenges exist, such as competing pathways and insufficient precursor supply. nih.gov For instance, in the case of triterpenoid (B12794562) biosynthesis in Yarrowia lipolytica, squalene (B77637) biosynthesis is tightly coupled to cytosolic sterol biosynthesis, requiring strategies like reconstructing the pathway in peroxisomes to sequester synthesis and enhance precursor supply. nih.gov

Future efforts in this compound biosynthetic pathway engineering will likely focus on integrating techniques from chemistry, molecular biology, genomics, transcriptomics, bioinformatics, and genetic engineering to fully elucidate the pathway and develop efficient production platforms. nih.gov

Developing Novel Chemical Probes and Tools Based on this compound for Biological Inquiry

The development of novel chemical probes and tools based on this compound is essential for further biological inquiry into its mechanisms of action. Chemical probes are powerful tools for determining the function of specific proteins in experimental systems. icr.ac.uk High-quality chemical probes are characterized by high potency and selectivity towards their target protein, minimal off-target effects, and evidence of modulating the protein's function in intact cells. icr.ac.uk

The study of lipidated molecules, such as this compound, has historically been challenging due to a limited array of available tools. rsc.org Developing probes that efficiently tag and allow for the visualization and analysis of this compound and its interactions within biological systems is a key future direction. This could involve introducing chemical modifications to the this compound structure that enable bioorthogonal ligation to reporters, similar to the development of alkynyl sterol probes for studying cholesterylation of proteins. rsc.org

Such probes could facilitate the investigation of how this compound interacts with cellular components, its localization, and its metabolic fate. They could also be used in quantitative chemical proteomics to determine the expression levels of target proteins modulated by this compound or to identify novel protein targets. rsc.org The development of such tools requires significant research efforts spanning multiple disciplines. promega.com

Strategies for Investigating Unexplored Biological Activities and Mechanistic Pathways of this compound

While some biological activities of this compound, such as antiplasmodial and cytotoxic effects, have been reported, many potential activities and their underlying mechanisms remain unexplored. mdpi.comnih.gov Sesquiterpene lactones, as a class of natural products, are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, often mediated through mechanisms like the inhibition of NF-κB expression. mdpi.comchemfaces.com Given that this compound is a sesquiterpene lactone, exploring these and other activities is a critical future direction.

Strategies for investigating unexplored biological activities could include:

High-throughput screening: Screening this compound against a diverse panel of biological targets or cellular pathways to identify new activities.

Phenotypic screening: Using cell-based assays to observe the effects of this compound on various cellular processes, such as cell migration, proliferation, or differentiation. mdpi.com High-content phenotypic screens can provide in-depth characterization of the observed effects. mdpi.com

Target identification studies: Employing techniques such as activity-based protein profiling or pull-down assays with immobilized this compound or this compound-based probes to identify the proteins it interacts with.

'Omics' approaches: Utilizing transcriptomics, proteomics, and metabolomics to understand the global cellular responses to this compound treatment and identify affected pathways.

Structure-activity relationship (SAR) studies: Synthesizing analogs of this compound with modifications at different positions to understand which parts of the molecule are crucial for specific activities and to potentially develop more potent or selective derivatives.

Investigating the mechanistic pathways will involve detailed biochemical and cell biological studies to understand how this compound interacts with its targets and the downstream signaling events that lead to the observed biological effects. For instance, if this compound shows anti-inflammatory activity, researchers could investigate its effects on key inflammatory signaling pathways like NF-κB or MAPK pathways, similar to studies on other sesquiterpene lactones like Costunolide. mdpi.comchemfaces.com

Integration of Multidisciplinary Approaches for Comprehensive this compound Characterization

A comprehensive characterization of this compound necessitates the integration of multidisciplinary approaches. This involves combining knowledge, methodologies, and perspectives from various scientific fields to address complex problems holistically. openaccessjournals.com For this compound research, this integration could involve:

Chemistry: Synthesis of this compound and its analogs, structural characterization using techniques like NMR and mass spectrometry, and development of chemical probes.

Biology: Investigating biological activities in various model systems (in vitro, cell-based, in vivo), studying cellular and molecular mechanisms, and potentially exploring its role in the producing plant (L. tulipifera).

Genomics and Transcriptomics: Identifying genes involved in the biosynthetic pathway, studying gene expression changes in response to this compound, and potentially using genetic engineering approaches. nih.gov

Bioinformatics: Analyzing large datasets from 'omics' studies, predicting potential targets or pathways, and modeling molecular interactions.

Pharmacology: Studying the pharmacokinetics and pharmacodynamics of this compound, although dosage and administration information are outside the scope of this article.

Ecology: Investigating the ecological role of this compound, such as its allelopathic effects, in the natural environment. researchgate.netmdpi.com

Integrating these disciplines allows for a more complete understanding of this compound, from its biosynthesis and chemical properties to its biological functions and ecological significance. Multidisciplinary approaches have proven valuable in characterizing complex systems in various fields, including environmental science and the study of historical artifacts. copernicus.orgmdpi.com

Potential for this compound as a Scaffold for Chemical Biology Tool Development

The unique chemical structure of this compound, a sesquiterpene lactone, suggests its potential as a scaffold for the development of chemical biology tools. Chemical biology tools are small molecules or other chemical entities used to perturb biological systems and study the function of genes, proteins, and pathways. frontiersin.orgnih.gov

The this compound scaffold could be modified through chemical synthesis to generate libraries of related compounds with altered properties. mdpi.com These libraries could then be screened to identify derivatives with enhanced potency, selectivity, or novel activities. Diversity-oriented synthesis (DOS) and biology-oriented synthesis (BIOS) are strategies that can be applied to generate novel chemical scaffolds and explore new areas of structural space for discovering biologically active molecules, primarily as tools for chemical genetics and drug discovery. mdpi.com

Modifications to the this compound scaffold could introduce functional groups suitable for conjugation to fluorophores, affinity tags, or other reporter molecules, enabling its use as a probe for imaging, target identification, or studying molecular interactions. nih.gov The development of such tools can provide valuable insights into fundamental biological principles. instem.res.in By leveraging the structural features of this compound, researchers could create a new set of chemical tools to investigate specific biological processes or targets relevant to its observed activities, such as those involved in antiplasmodial or cytotoxic responses. mdpi.comnih.gov

Q & A

Q. What methodologies are recommended for the chemical characterization of Lipiferolide to establish its purity and structural identity?

To confirm this compound's identity and purity, researchers should employ a combination of spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) and chromatographic methods (HPLC, UPLC). For novel derivatives, elemental analysis and X-ray crystallography may be required. Ensure experimental protocols align with standards in organic chemistry journals, including full spectral data in supplementary materials. Cross-referencing with established literature on related sesquiterpene lactones is critical for structural validation .

Q. How should researchers design in vitro studies to evaluate this compound's biological activity while minimizing confounding variables?

Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

- Population : Specific cell lines (e.g., cancer vs. non-cancerous).

- Intervention : Dose ranges based on prior cytotoxicity assays.

- Comparison : Positive controls (e.g., standard chemotherapeutics) and vehicle controls.

- Outcome : Quantifiable endpoints (e.g., IC50, apoptosis markers).

- Time : Exposure duration aligned with pharmacokinetic data. Include triplicate experiments and statistical power analysis to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound's mechanism of action across different experimental models?

Systematic approaches include:

- Error Source Analysis : Verify assay conditions (e.g., oxygen levels in hypoxia studies).

- Model-Specific Factors : Compare outcomes in 2D vs. 3D cell cultures or primary vs. immortalized cells.

- Orthogonal Validation : Use siRNA knockdown or CRISPR-edited models to confirm target engagement.

- Meta-Analysis : Pool data from independent studies to identify trends obscured by small sample sizes. Document discrepancies in supplementary materials with proposed hypotheses for further testing .

Q. What strategies are effective for elucidating this compound's structure-activity relationships (SAR) to guide synthetic optimization?

Combine computational modeling (e.g., molecular docking, QSAR) with iterative synthetic modifications. Key steps:

- Functional Group Analysis : Synthesize analogs with variations in reactive moieties (e.g., α-methylene-γ-lactone).

- Bioassay Correlation : Test analogs against disease-specific targets (e.g., NF-κB inhibition).

- Crystallographic Data : Resolve ligand-target binding modes for rational design. Publish full synthetic protocols and spectroscopic validation to enable replication .

Q. How can researchers ensure the reproducibility of this compound's pharmacokinetic data across preclinical models?

Adopt the following best practices:

- Standardized Protocols : Define administration routes, formulation solvents, and sampling intervals.

- Analytical Validation : Use LC-MS/MS with deuterated internal standards for plasma/tissue quantification.

- Cross-Lab Replication : Share raw data and protocols via repositories like Zenodo.

- Subsampling Guidelines : Follow ISO-compliant methods for homogenizing biological matrices to reduce variability .

Q. What methodological frameworks are suitable for integrating this compound's in vitro and in vivo pharmacological data into translational research?

Develop a tiered experimental pipeline:

- Phase 1 (Mechanistic) : High-throughput screening in disease-relevant cell lines.

- Phase 2 (Pharmacokinetic) : Assess bioavailability, metabolism, and tissue distribution in rodents.

- Phase 3 (Efficacy) : Use patient-derived xenografts (PDX) or genetically engineered models.

- Translational Endpoints : Align preclinical outcomes with clinical biomarkers (e.g., circulating tumor DNA). Report negative results to avoid publication bias and refine hypotheses .

Methodological Guidelines for Reporting

- Data Presentation : Use tables to summarize IC50 values, spectral peaks, or SAR trends (e.g., Table 1: "this compound Analogues and Bioactivity"). Follow journal-specific formatting for figures and supplementary materials .

- Ethical Compliance : Disclose animal ethics approvals and human subject consent forms if applicable .

- Literature Synthesis : Critically evaluate prior studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.